molecular formula C12H16Cl2N2O2 B1455437 3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1220037-09-1

3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No. B1455437
M. Wt: 291.17 g/mol
InChI Key: WRPJRMAONZAMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound that has gained significant attention in the field of medical, environmental, and industrial research due to its potential therapeutic and toxic effects. It is also known by the synonym PIPERIDIN-3-YLMETHYL 4-CHLOROPICOLINATE HYDROCHLORIDE .

Scientific Research Applications

  • Synthesis and Pharmacological Effects

    Optically active compounds related to the query have been synthesized and evaluated for their pharmacological properties, such as antihypertensive effects and inhibition of specific binding activities in biological systems. For example, the synthesis and evaluation of optically active compounds for their antihypertensive effects on rats and their interaction with cardiac membranes highlight the complex synthesis processes and potential therapeutic applications of these chemical entities (Ashimori et al., 1991).

  • Synthesis of New Pyridinecarboxylates

    The creation of pyridinecarboxylate derivatives with potential vasodilation properties indicates the ongoing interest in developing compounds that could be applied in medical research or as therapeutic agents. Such studies provide a foundation for understanding how chemical modifications can influence biological activity and offer new therapeutic possibilities (Girgis et al., 2008).

  • Crystal and Molecular Structure Analysis

    Research into the crystal and molecular structures of related compounds, such as 4-carboxypiperidinium chloride, sheds light on the structural aspects that underpin their chemical behavior and interactions. Such structural analyses are crucial for designing compounds with desired properties and for understanding the molecular basis of their activity (Szafran et al., 2007).

  • Catalytic Hydrogenation Processes

    The development of efficient catalytic hydrogenation methods for pyridine derivatives to produce compounds like 4-piperidinecarboxamide hydrochlorides illustrates the importance of chemical synthesis techniques in modifying compound structures for specific research or therapeutic applications. These methods contribute to the broader field of chemical synthesis by providing efficient routes to desired compounds (Cheng et al., 2009).

properties

IUPAC Name

piperidin-3-ylmethyl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2.ClH/c13-10-3-5-15-11(6-10)12(16)17-8-9-2-1-4-14-7-9;/h3,5-6,9,14H,1-2,4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPJRMAONZAMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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